Anastrozole Acid Amide
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Overview
Description
Anastrozole Acid Amide is a derivative of Anastrozole, a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women . Anastrozole works by inhibiting the enzyme aromatase, which is responsible for converting androgens into estrogens, thereby reducing estrogen levels in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anastrozole Acid Amide typically involves the formation of amide bonds, which can be achieved through various methods. One common approach is the reaction of an acid chloride with an amine in the presence of a base . Another method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability . Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Anastrozole Acid Amide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in a wide range of products, including halides, ethers, and esters .
Scientific Research Applications
Anastrozole Acid Amide has several scientific research applications, including:
Mechanism of Action
Anastrozole Acid Amide exerts its effects by inhibiting the enzyme aromatase, which is responsible for the biosynthesis of estrogens from androgens . By blocking this enzyme, the compound reduces estrogen levels in the body, which is particularly beneficial in the treatment of hormone receptor-positive breast cancer . The molecular targets and pathways involved include the aromatase enzyme and the estrogen receptor signaling pathway .
Comparison with Similar Compounds
Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme.
Comparison: Anastrozole Acid Amide is unique in its specific structure and mechanism of action compared to other aromatase inhibitors . While Letrozole and Exemestane also inhibit aromatase, they differ in their chemical structures and pharmacokinetic profiles . This compound offers distinct advantages in terms of selectivity and potency, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
2469244-33-3 |
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Molecular Formula |
C17H22N4O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H22N4O3/c1-16(2,14(18)22)12-5-11(8-21-10-19-9-20-21)6-13(7-12)17(3,4)15(23)24/h5-7,9-10H,8H2,1-4H3,(H2,18,22)(H,23,24) |
InChI Key |
XHGMJOHNUGUJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O)C(=O)N |
Origin of Product |
United States |
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